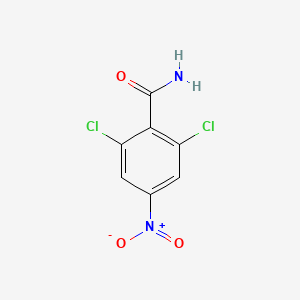

2,6-Dichloro-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

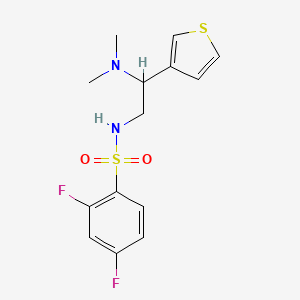

2,6-Dichloro-4-nitrobenzamide is a chemical compound used in the manufacture of other chemicals . It is typically used as a feed additive to control coccidiosis in poultry, and it also has anticoccidial properties against some bacteria . It is used for the treatment of humans as a salt orally or intravenously, and as an anticoccidial agent that is effective against Eimeria tenella and Eimeria acervulina . It is also used to treat bacterial infections such as typhoid fever, cholera, dysentery, and salmonellosis .

Synthesis Analysis

This compound can be synthesized by the diazotization of an amino acid or nitrite with sodium nitrite and hydrolysing the resulting cyanohydrin with an inorganic acid or alkali metal . Another method involves treating 2,6-dichloro-4-nitroaniline with an alkali metal nitrite under diazotization conditions .Molecular Structure Analysis

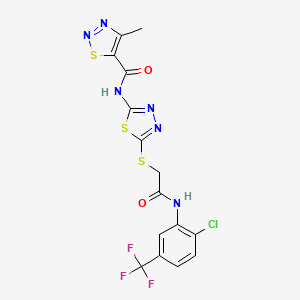

The molecular structure of this compound is represented by the chemical formula C7H4Cl2N2O3 . The molecular weight of the compound is 235.02 g/mol .Physical and Chemical Properties Analysis

The melting point of this compound is 191-194°C . The compound has a molecular weight of 235.02 g/mol .Scientific Research Applications

Anticonvulsant Properties

Studies have demonstrated that certain 4-nitro-N-phenylbenzamides, which include derivatives similar to 2,6-Dichloro-4-nitrobenzamide, show promising anticonvulsant properties. These compounds were found effective in animal models for seizures, indicating potential for further research in this domain (Bailleux et al., 1995).

Crystal Engineering and Design

4-Nitrobenzamide derivatives have been explored for their utility in crystal engineering. The interactions in these compounds, such as hydrogen and halogen bonds, are instrumental in designing crystal structures for various applications (Saha, Nangia & Jaskólski, 2005), (Tothadi & Desiraju, 2013).

Synthesis of Heterocyclic Compounds

A simple one-pot synthesis method using 2-nitrobenzamides, closely related to this compound, has been developed for preparing quinazolin-4(3H)-ones. These heterocyclic compounds have various applications in medicinal chemistry (Romero, Salazar & López, 2013).

Development of Nanostructured Materials

Nickel(II) complexes of certain nitrobenzamide derivatives have been used to create nanostructured thin films, demonstrating the potential of these compounds in materials science and nanotechnology (Saeed et al., 2013).

Antimicrobial Studies

Mannich bases derived from nitrobenzamide compounds, including this compound, have been synthesized and shown to possess antimicrobial properties. This highlights their potential use in developing new antimicrobial agents (Joshi, Manikpuri & Khare, 2009).

Chemical Thermodynamics

Research on the combustion and thermal analysis of nitrobenzamide derivatives has provided valuable data on their thermodynamic properties, which is essential for understanding their stability and reactivity (Ximello et al., 2014).

Nanoparticle Synthesis

The synthesis and characterization of nanoparticles and nanocrystals from nickel(II) complexes of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide underscore the role of these compounds in the development of new nanomaterials (Saeed, Rashid, Hussain, Jasinski, Keeley & Khan, 2013).

Potential in Treating Human African Trypanosomiasis

Halo-nitrobenzamides, including compounds similar to this compound, have shown effectiveness against Trypanosoma brucei, indicating potential application in treating human African trypanosomiasis (Hwang, Smithson, Connelly, Maier, Zhu & Guy, 2010).

Safety and Hazards

While specific safety and hazard information for 2,6-Dichloro-4-nitrobenzamide is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Mode of Action

It has been observed to show a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This suggests that the compound may interact with its targets in a way that influences the emission properties of the system.

Result of Action

Its ability to respond to 2,6-dichloro-4-nitroaniline suggests that it may have potential applications in the detection or analysis of this pesticide .

Properties

IUPAC Name |

2,6-dichloro-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAPLDTHADLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2786875.png)

![1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2786876.png)

![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)

![N-(4-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2786878.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2786893.png)